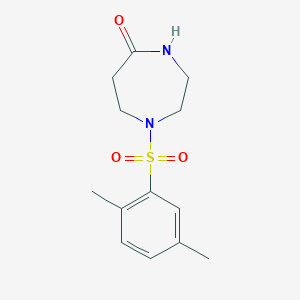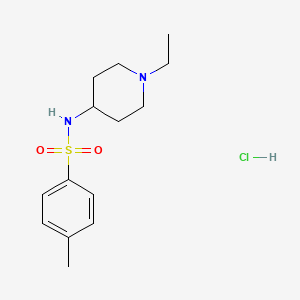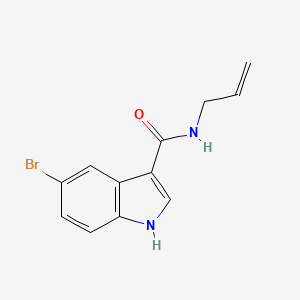![molecular formula C18H18N2O2 B7462382 Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)
Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone, also known as PPCM, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, making it an important target for research.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the ability to modulate the release of certain neurotransmitters in the brain. This makes it a promising candidate for further research into the function of these neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows researchers to study the function of this receptor in isolation. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone. One area of interest is the role of the α7 nicotinic acetylcholine receptor in neurological disorders such as Alzheimer's disease and schizophrenia. This compound may also have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility. Additionally, researchers may continue to study the biochemical and physiological effects of this compound to gain a better understanding of its mechanism of action and potential uses in scientific research.
Méthodes De Synthèse
Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone can be synthesized through a multi-step process starting with 4-piperidone and 4-picolinic acid. The first step involves the formation of an amide bond between the two compounds, followed by a series of reactions to form the final this compound product.
Applications De Recherche Scientifique
Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the brain and nervous system. This compound has been found to interact with certain receptors in the brain, making it a useful tool for studying their function.
Propriétés
IUPAC Name |
phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(14-4-2-1-3-5-14)15-8-12-20(13-9-15)18(22)16-6-10-19-11-7-16/h1-7,10-11,15H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTWCLCRINPOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)



![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)


![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)

![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
